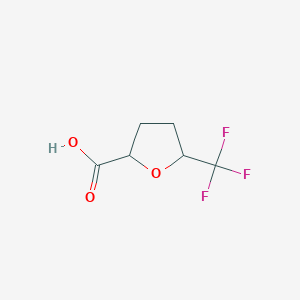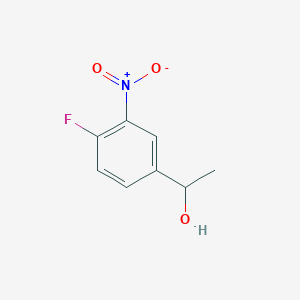
1-(4-Fluoro-3-nitrophenyl)ethanol
Übersicht
Beschreibung
“1-(4-Fluoro-3-nitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8FNO3 . It is closely related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .
Synthesis Analysis
The synthesis of compounds similar to “1-(4-Fluoro-3-nitrophenyl)ethanol” has been explored in various studies. For instance, the flexible chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation has been discussed . Another study synthesized a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides .Molecular Structure Analysis
The molecular structure of “1-(4-Fluoro-3-nitrophenyl)ethanol” can be analyzed based on its molecular formula, C8H8FNO3 . It is related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “1-(4-Fluoro-3-nitrophenyl)ethanol” have been studied. For example, the chemistry of 4-fluoro-3-nitrophenyl azide for biomolecule immobilization and bioconjugation has been explored .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluoro-3-nitrophenyl)ethanol” can be inferred from its molecular formula, C8H8FNO3 . It is related to “1-(3-Fluoro-4-nitrophenyl)ethanone”, which has a molecular formula of C8H6FNO3 .Wissenschaftliche Forschungsanwendungen
Biomolecule Immobilization
The compound is used in the immobilization of biomolecules onto polymer surfaces . This is a crucial requirement in many biochemical assays and chemical syntheses .
Bioconjugation
Bioconjugation is a process that involves cross-linking, immobilization, surface modification, and labeling of biomolecules . The compound is used as a cross-linker that forms a covalent bond between two molecules .
Surface Engineering
The compound is used in the field of surface engineering . It can activate an inert surface through a nitrene insertion reaction .
Antibodies
The compound is used in the immobilization of antibodies . This is important in various diagnostic and therapeutic applications .
Enzymes
The compound is used in the immobilization of enzymes . This is crucial in many industrial and biotechnological applications .
Cells
The compound is used in the immobilization of cells . This is important in tissue engineering and regenerative medicine .
Oligonucleotides and DNA Aptamers
The compound is used in the immobilization of oligonucleotides and DNA aptamers . This is crucial in genomics and molecular biology .
Precursor for Radiopharmaceuticals
Some studies have explored using the compound as a precursor for radiopharmaceuticals. These are specialized drugs containing radioactive isotopes used in medical imaging techniques like positron emission tomography (PET).
Wirkmechanismus
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-(4-Fluoro-3-nitrophenyl)ethanol may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds, such as 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, have been shown to act on penicillin-binding proteins, promoting cell lysis . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol may also affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
A related compound, 2-chloro-n-(4-fluoro-3-nitrophenyl)acetamide, has been reported to show an excellent pharmacokinetic profile, indicating good parameters for oral use . This suggests that 1-(4-Fluoro-3-nitrophenyl)ethanol may have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Based on the action of similar compounds, it can be speculated that this compound may lead to changes in cellular function, potentially through interactions with various biological targets .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
Eigenschaften
IUPAC Name |
1-(4-fluoro-3-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACYNVDAYQTIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-3-nitrophenyl)ethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


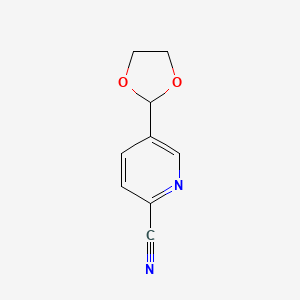


![6-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3394009.png)
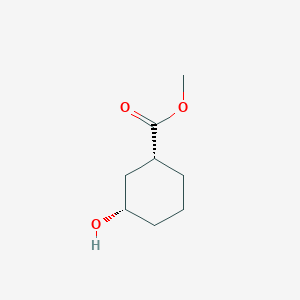
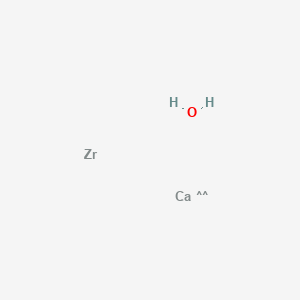

![2,2'-[Oxybis(ethane-2,1-diyloxycarbonyl)]dibenzoic acid](/img/structure/B3394043.png)
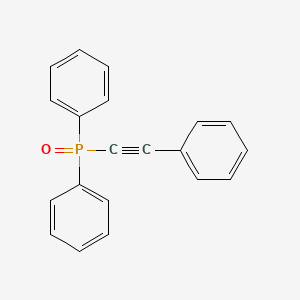
![2-Butenoic acid, 2-methyl-, (5R,6R,7S,13aS)-5,6,7,8-tetrahydro-6-hydroxy-1,2,3,13-tetramethoxy-6,7-dimethylbenzo[3,4]cycloocta[1,2-f][1,3]benzodioxol-5-yl ester, (2Z)-](/img/structure/B3394064.png)
